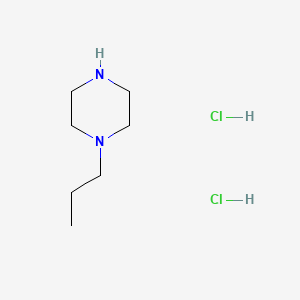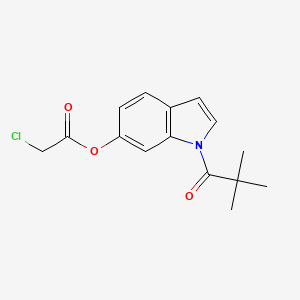
tert-butyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-(pyridin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound that belongs to the class of dihydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group, a pyridine ring, and a dihydroisoquinoline core. It is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a dihydroisoquinoline precursor, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 5-(pyridin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the ester group can be modified using various nucleophiles under basic or acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles like amines or thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced dihydroisoquinoline derivatives.
Substitution: Substituted pyridine or ester derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-2-carboxylate is used as an intermediate for the preparation of more complex molecules
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Researchers are investigating its efficacy and safety in preclinical and clinical trials.
Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, affecting various biological processes.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes like kinases and proteases, which play crucial roles in cell signaling and metabolism.
Receptors: It can modulate the activity of receptors such as G-protein-coupled receptors (GPCRs) and ion channels, influencing neurotransmission and cellular responses.
Comparación Con Compuestos Similares
- tert-Butyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ylcarbamate
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
Comparison: Compared to similar compounds, tert-butyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-2-carboxylate exhibits unique structural features that contribute to its distinct reactivity and biological activity. The presence of the pyridine ring and the dihydroisoquinoline core allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry. Its versatility in chemical reactions also sets it apart from other similar compounds, providing a broader range of applications in research and industry.
Propiedades
Fórmula molecular |
C19H22N2O2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
tert-butyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C19H22N2O2/c1-19(2,3)23-18(22)21-12-9-17-15(13-21)5-4-6-16(17)14-7-10-20-11-8-14/h4-8,10-11H,9,12-13H2,1-3H3 |
Clave InChI |
GQLRRAVKJYKDRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2C3=CC=NC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[2-(Aminomethyl)benzyl]acetamide](/img/structure/B8542910.png)
![4-Chloro-2-(methylthio)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8542917.png)
![2-Ethyl-1-[2-(2-methoxyethoxy)ethyl]-1H-benzimidazole](/img/structure/B8542929.png)

![1,2,2a,5-Tetrahydropyrrolo[4,3,2-de]quinolin-4(3H)-one](/img/structure/B8542939.png)


![(1,5,6,7,8,8a-Hexahydroimidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B8542971.png)
![N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]methanesulfonamide](/img/structure/B8542984.png)
![4-(2,3-dihydroxy-propyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B8542990.png)


